trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester
Overview
Description
Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester is a chemical compound with a unique structure that includes a cyclohexyl ring, an aminoethyl group, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester typically involves the reaction of 4-(1-aminoethyl)cyclohexanol with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final ester product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the carbamic acid benzyl ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester can be compared with similar compounds such as:
Cyclohexyl carbamates: These compounds share the cyclohexyl ring and carbamate functional group but differ in the substituents attached to the ring.
Aminoethyl derivatives: Compounds with the aminoethyl group but different ester or carbamate moieties.
Benzyl esters: Compounds with the benzyl ester group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[4-(1-aminoethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(17)14-7-9-15(10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARGVNNUZLSYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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